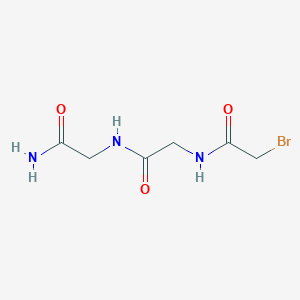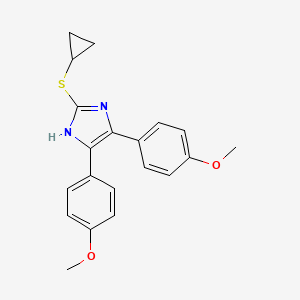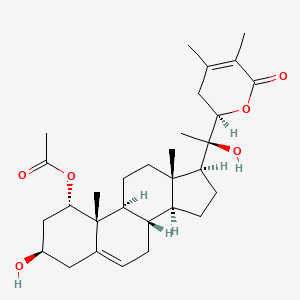
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine is an organic compound characterized by the presence of a nitrophenyl group and a pentafluorophenyl group connected through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation reaction between 4-nitroaniline and pentafluorobenzaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high purity and yield, which are essential for large-scale applications.
化学反応の分析
Types of Reactions
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form aniline derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted pentafluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pentafluorophenyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (E)-N-(4-Nitrophenyl)-1-(trifluoromethyl)ethanimine
- (E)-N-(4-Nitrophenyl)-1-(difluoromethyl)ethanimine
Uniqueness
(E)-N-(4-Nitrophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to similar compounds with fewer fluorine atoms.
特性
CAS番号 |
78161-63-4 |
|---|---|
分子式 |
C13H5F5N2O2 |
分子量 |
316.18 g/mol |
IUPAC名 |
N-(4-nitrophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C13H5F5N2O2/c14-9-8(10(15)12(17)13(18)11(9)16)5-19-6-1-3-7(4-2-6)20(21)22/h1-5H |
InChIキー |
NRMBZHJTWZAWST-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


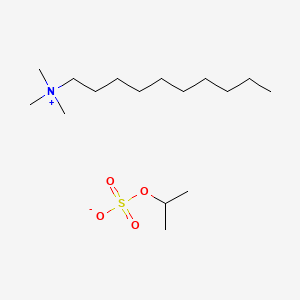
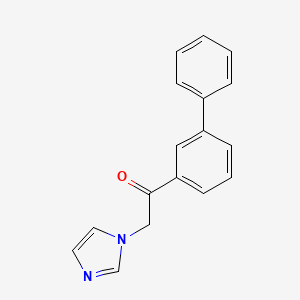
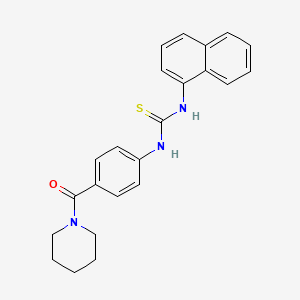
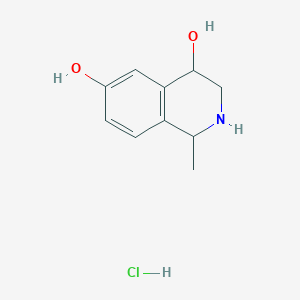
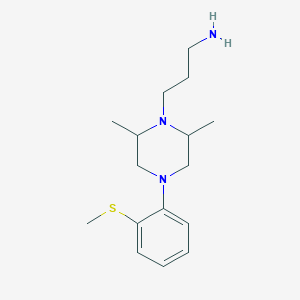
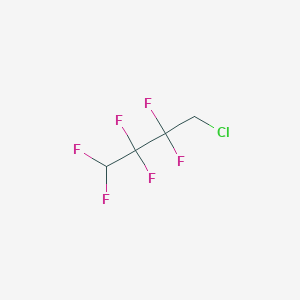
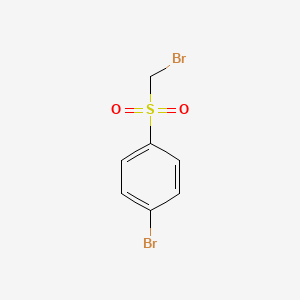


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

